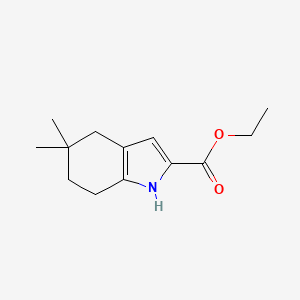

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate

Description

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core. The tetrahydroindole structure (with a fused cyclohexene ring) and the 5,5-dimethyl substitution distinguish it from fully aromatic indole derivatives. Its ester group at position 2 suggests reactivity toward hydrolysis or amidation, common in medicinal chemistry workflows .

Properties

IUPAC Name |

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-12(15)11-7-9-8-13(2,3)6-5-10(9)14-11/h7,14H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXHMRDSXPSDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)CCC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is chemoselective and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .

Scientific Research Applications

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to cell signaling and enzyme inhibition.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, enzyme inhibition, or activation, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl Indole-2-Carboxylate

- Structure : Fully aromatic indole core with an ester group at position 2.

- Physical Properties : Melting point (mp) = 232–234°C, higher than many hydrogenated analogs due to aromaticity enhancing crystallinity .

- Synthesis : Typically derived from indole-2-carboxylic acid via esterification.

- Applications : Intermediate in synthesizing carboxamides (e.g., describes its 5-fluoro derivative as a precursor for antitumor agents) .

Ethyl 3-Phenyl-4,5,6,7-Tetrahydroindole-2-Carboxylate

- Structure : Tetrahydroindole core with a phenyl substituent at position 3.

- Synthesis : Produced via 2H-azirine + enamine reactions, yielding dihydropyrroles that aromatize under acidic conditions .

Ethyl-5-Fluoroindole-2-Carboxylate

- Structure : Aromatic indole with a fluorine substituent at position 5.

- Reactivity : Fluorine enhances electrophilic substitution resistance and lipophilicity. Used in to synthesize carboxamides with biological activity (e.g., compound 3, m.p. 249–250°C) .

Ethyl 5,5-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

Physicochemical Properties

Biological Activity

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound is characterized by its unique tetrahydroindole structure combined with an ethyl ester functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C13H19NO2

- CAS Number : 2120341-39-9

The biological activity of this compound primarily involves interactions with various molecular targets. The indole ring system facilitates binding to receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : It interacts with various receptors that play roles in neurotransmission and cell signaling.

- Cell Signaling Modulation : By affecting signaling pathways, it can influence cellular responses to stimuli.

Biological Activities

This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry.

Antiviral Activity

Research indicates that compounds related to the indole structure have potential antiviral properties. For instance:

- HIV Integrase Inhibition : Indole derivatives have been evaluated for their ability to inhibit HIV integrase. A study found that modifications on the indole scaffold can enhance inhibitory effects against HIV integrase with IC50 values ranging from 3.11 μM to higher values depending on structural variations .

Antitumor Properties

Indoles are known for their antitumor activities. This compound may exhibit similar properties due to its structural characteristics that allow it to interfere with cancer cell proliferation.

Anti-inflammatory Effects

Compounds in the indole family have been reported to possess anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases through modulation of inflammatory pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of indole derivatives closely related to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate?

- Methodological Answer : Synthesis typically involves cyclization, esterification, and hydrogenation. For example:

- Cyclization : Refluxing 3-formylindole precursors with 2-aminothiazol-4(5H)-one in acetic acid yields indole-2-carboxylate derivatives .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C in ethanol at 50 psi) reduces aromatic rings to tetrahydroindole structures, as demonstrated for ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate (58% yield) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : Analyze splitting patterns in CDCl3 (e.g., δ 1.16 ppm for ethyl CH3, δ 4.16 ppm for ethyl CH2 in tetrahydroindole derivatives) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 207.226 g/mol for related ethyl 7-oxo-tetrahydroindole-2-carboxylate) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data due to tautomerism or dynamic effects?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and -40°C to observe slow-exchange tautomers (e.g., keto-enol equilibria in tetrahydroindole derivatives) .

- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies improve diastereoselectivity during tetrahydroindole synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry .

- Steric Guidance : Introduce bulky substituents (e.g., 5,5-dimethyl groups) to restrict ring conformation and favor specific diastereomers .

Q. How to design analogs for biological activity assessment?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethyl ester with boronic acid esters (e.g., HSL inhibitors like 2-(5,5-dimethyl-dioxaborinan-2-yl)benzoic acid ethyl ester) to modulate activity .

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 3-position to enhance electrophilic reactivity for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.